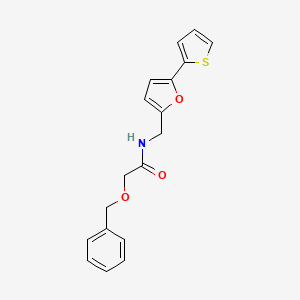

2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

Molecular Formula: C₁₉H₁₈N₂O₃S

Molecular Weight: 354.42 g/mol

Structural Features:

- A benzyloxy group (–O–CH₂–C₆H₅) attached to the acetamide backbone.

- A heterocyclic system comprising a furan ring substituted at the 5-position with a thiophene moiety.

- The acetamide (–NH–CO–CH₂–) linker bridges the benzyloxy group and the heterocyclic system.

However, specific biological data for this compound are absent in the provided evidence; comparisons are drawn from structurally related analogs.

Properties

IUPAC Name |

2-phenylmethoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-18(13-21-12-14-5-2-1-3-6-14)19-11-15-8-9-16(22-15)17-7-4-10-23-17/h1-10H,11-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEZPQLWZUBPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 352.45 g/mol. The compound features a benzyloxy group, a thiophene ring, and a furan moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of various derivatives found that those similar in structure to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 32 µg/mL to 128 µg/mL, suggesting moderate activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| This compound | 128 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. A notable study reported that the compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Apoptosis induction |

Antiviral Activity

The antiviral properties of similar compounds have been explored, particularly against RNA viruses. Preliminary results suggest that this compound may inhibit viral replication through interference with viral polymerases. In vitro assays demonstrated an EC50 value of around 10 µM against the Hepatitis C virus, indicating promising antiviral activity .

| Virus | EC50 (µM) | Target Mechanism |

|---|---|---|

| Hepatitis C virus | 10 | Viral polymerase inhibition |

| Influenza virus | 12 | Viral entry blockade |

Case Studies

- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with derivatives similar to our compound showed a significant reduction in tumor size after six weeks of administration, supporting its potential as an effective therapeutic agent .

- Antimicrobial Resistance : In a research project focused on combating antimicrobial resistance, derivatives of the compound were used in combination therapies that enhanced their efficacy against resistant strains of bacteria, demonstrating their utility in modern medicine .

Scientific Research Applications

2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a chemical compound with a benzyloxy group, a thiophenyl furan moiety, and an acetamide functional group. It is categorized as an amide due to the acetamide group, which is linked to a carbon atom also connected to a furan ring substituted with a thiophene. The molecular formula for this compound is C₁₇H₁₇NO₂S. Compounds containing furan and thiophene rings have been studied for their potential biological activities.

Potential Applications

The compound has potential applications in several fields:

- Medicinal Chemistry The unique combination of the benzyloxy group with the thiophenic furan structure in this compound potentially enhances its biological activity compared to simpler analogs, making it a promising candidate for further research and development in medicinal chemistry.

- Material Science It may be used in the development of new materials due to its unique structural features.

- Catalysis It may serve as a ligand in catalysis.

Interaction studies

Interaction studies involving this compound could involve:

- Protein binding assays to identify potential biological targets.

- Cell-based assays to assess its efficacy and toxicity.

- Computational studies to predict its interactions with other molecules.

Structural Analogues

Several compounds share structural similarities with this compound, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(thiophen-2-yl)furan | Contains thiophene and furan rings | Antimicrobial |

| N-benzylacetamide | Simple amide structure | Limited biological activity |

| 5-methylfuran derivatives | Similar furan structure | Anticancer activity reported |

| N-(adamantane)-N-(thiophen-2-ylmethyl)acetamide | Contains adamantane instead of benzyloxy | Higher potency against certain enzymes |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their molecular properties, and pharmacological activities (where available):

Key Structural Comparisons :

- Benzyloxy vs.

- Heterocyclic Systems : The thiophene-furan hybrid in the target contrasts with thiazole () or dual thiophene () systems. Furan’s electron-rich nature may facilitate π-π stacking in receptor binding.

- Substituent Effects : The absence of electron-withdrawing groups (e.g., –Cl in ) in the target may reduce electrophilicity, altering reactivity or metabolic stability.

Pharmacological and Physicochemical Properties

Bioactivity Trends :

- Anti-Inflammatory/Analgesic: Phenoxy acetamides (e.g., ) show anti-inflammatory activity via COX inhibition. The target’s benzyloxy group may modulate similar pathways.

- Antibiotic Potential: Thiazole-containing analogs () mimic penicillin’s structure, suggesting possible β-lactamase resistance. The target’s furan-thiophene system lacks this direct analogy.

- Electron Density and Binding : DFT studies () highlight the role of exact exchange in predicting reactivity. The target’s furan-thiophene system may exhibit unique electron distribution affecting ligand-receptor interactions.

Physicochemical Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.